
2H-Indazole-6-carboxamide, 3-ethoxy-N-(phenylmethyl)-2-propyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-3-ethoxy-2-propyl-2H-indazole-6-carboxamide is a synthetic compound belonging to the indazole family Indazoles are nitrogen-containing heterocyclic compounds that have gained significant attention due to their diverse biological activities and potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-3-ethoxy-2-propyl-2H-indazole-6-carboxamide typically involves the formation of the indazole core followed by functionalization at specific positions. One common method involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole ring . The reaction conditions often include the use of transition metal catalysts and solvents to facilitate the formation of C-N and N-N bonds.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzyl-3-ethoxy-2-propyl-2H-indazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups.
Wissenschaftliche Forschungsanwendungen
N-Benzyl-3-ethoxy-2-propyl-2H-indazole-6-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-Benzyl-3-ethoxy-2-propyl-2H-indazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The indazole core can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell proliferation, apoptosis, and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole derivatives: These compounds share a similar nitrogen-containing heterocyclic structure and exhibit diverse biological activities.
Other indazole derivatives: Compounds like 1H-indazole and 2H-indazole have similar core structures but differ in their functional groups and biological activities.
Uniqueness
N-Benzyl-3-ethoxy-2-propyl-2H-indazole-6-carboxamide stands out due to its specific functional groups, which confer unique chemical and biological properties
Eigenschaften
CAS-Nummer |
919108-02-4 |
|---|---|
Molekularformel |
C20H23N3O2 |
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
N-benzyl-3-ethoxy-2-propylindazole-6-carboxamide |
InChI |
InChI=1S/C20H23N3O2/c1-3-12-23-20(25-4-2)17-11-10-16(13-18(17)22-23)19(24)21-14-15-8-6-5-7-9-15/h5-11,13H,3-4,12,14H2,1-2H3,(H,21,24) |
InChI-Schlüssel |
RUWKCLVIGQOQMW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C(=C2C=CC(=CC2=N1)C(=O)NCC3=CC=CC=C3)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


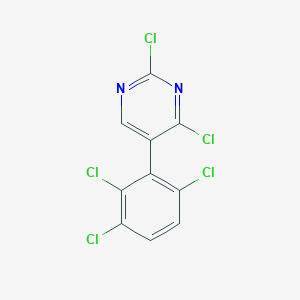
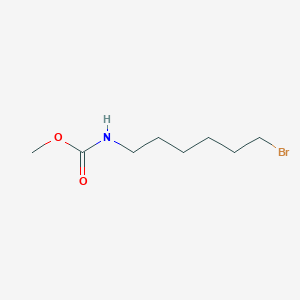
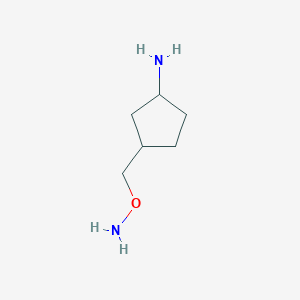
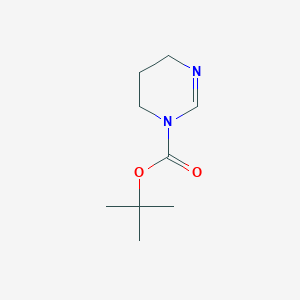
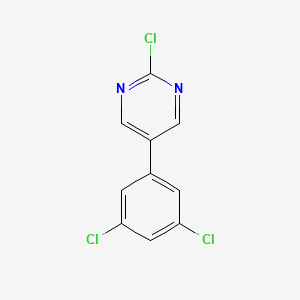
![8-Amino-7-chloro[1,2,4]triazolo[1,5-c]pyrimidin-2(3h)-one](/img/structure/B13096405.png)
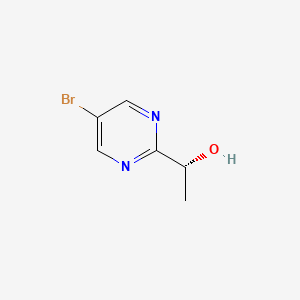
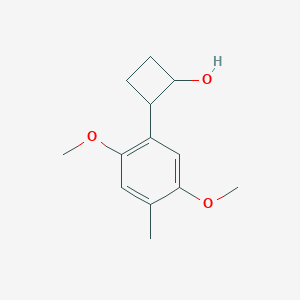
![(8S,9S,10R,13S,14S,17S)-2-(3-chlorophenyl)-N'-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-17-carboximidamide](/img/structure/B13096415.png)
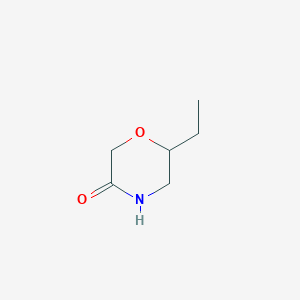
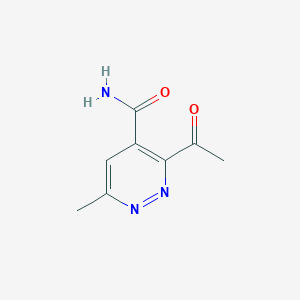
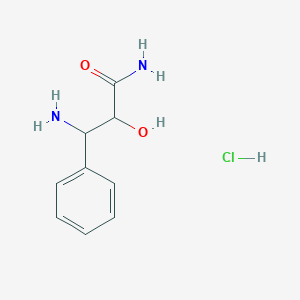
![[1,2,4]Thiadiazolo[2,3-a]pyridin-4-ium, 2-(methylamino)-, chloride](/img/structure/B13096445.png)
![(4AR,11BS)-11B-Benzyl-4A-methyl-3-oxo-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzo[A,C][7]annulen-9-YL trifluoromethanesulfonate](/img/structure/B13096446.png)
